(3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone
Description
(3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone: is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-5-8(6(2)14-10-5)9(13)11-3-7(12)4-11/h7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMODKSEEMTSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone typically involves the following steps:
Formation of 3,5-Dimethylisoxazole: This can be achieved through the cyclization of suitable precursors such as hydroxylamine derivatives and diketones under acidic conditions.
Introduction of the Hydroxyazetidin-1-yl Group: The hydroxyazetidin-1-yl group can be introduced through nucleophilic substitution reactions involving appropriate azetidine derivatives.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
(3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted derivatives with different substituents on the isoxazole or azetidine rings.
Scientific Research Applications
(3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
(3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone: can be compared with other similar compounds, such as:
3,5-Dimethylisoxazole derivatives: These compounds share the isoxazole ring but may have different substituents or functional groups.
Azetidine derivatives: These compounds contain the azetidine ring but may lack the isoxazole moiety or have different substituents.
The uniqueness of this compound lies in its combination of both the isoxazole and azetidine rings, which can lead to distinct biological and chemical properties.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine. Further research and development can uncover new applications and enhance its utility in different domains.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
